2-(4-chlorophenyl)-N-(1-hydroxybutan-2-yl)-2H-1,2,3,4-tetrazole-5-carboxamide
Description
This compound is a tetrazole-based carboxamide featuring a 4-chlorophenyl substituent at the 2-position of the tetrazole ring and a 1-hydroxybutan-2-yl group on the amide nitrogen. Tetrazoles are nitrogen-rich heterocycles known for their stability and diverse bioactivity, including applications in agrochemicals and pharmaceuticals.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-(1-hydroxybutan-2-yl)tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN5O2/c1-2-9(7-19)14-12(20)11-15-17-18(16-11)10-5-3-8(13)4-6-10/h3-6,9,19H,2,7H2,1H3,(H,14,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDQUXMXJSZXAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)C1=NN(N=N1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-chlorophenyl)-N-(1-hydroxybutan-2-yl)-2H-1,2,3,4-tetrazole-5-carboxamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, including antiallergic, cytotoxic, and antimicrobial activities.
The compound has the following chemical characteristics:
- Molecular Formula : C12H14ClN5O
- Molecular Weight : 295.72 g/mol
- CAS Number : 1396798-41-6
Antiallergic Activity
Research indicates that tetrazole derivatives exhibit significant antiallergic properties. A study highlighted the structure-activity relationship of various tetrazole derivatives, establishing that certain modifications enhance their efficacy. For instance, one derivative demonstrated an ID50 value of 0.16 mg/kg in a rat model, indicating a potency significantly higher than that of disodium cromoglycate (DSCG) .
Cytotoxic Activity
Cytotoxic effects have been observed in several studies involving tetrazole-containing compounds. For instance, a recent investigation into copper(II) complexes with 1H-tetrazole-5-acetic acid showed promising results against cancer cell lines such as HepG-2 and MCF-7. The study reported that these complexes exhibited selective cytotoxicity towards cancer cells while sparing non-cancerous cells (Hek-293 and MRC-5) . This suggests that modifications in the tetrazole structure can lead to enhanced anticancer activity.
Antimicrobial Activity
The antimicrobial potential of tetrazole derivatives has also been documented. In a study assessing various compounds for their antibacterial properties against common pathogens like E. coli and S. aureus, certain tetrazoles demonstrated significant inhibitory effects . The structure of the tetrazole ring plays a crucial role in determining the antimicrobial efficacy.
Structure-Activity Relationship (SAR)
The biological activity of 2-(4-chlorophenyl)-N-(1-hydroxybutan-2-yl)-2H-tetrazole-5-carboxamide can be influenced by various structural modifications. The presence of the chlorophenyl group and the hydroxybutan moiety are critical for enhancing its biological effects.
| Modification | Effect on Activity |
|---|---|
| Chlorine Substitution | Increases potency against certain targets |
| Hydroxy Group | Enhances solubility and bioavailability |
| Tetrazole Ring | Essential for biological activity |
Case Studies
- Antiallergic Efficacy : In a controlled study using passive cutaneous anaphylaxis models in rats, derivatives with specific substitutions on the tetrazole ring were found to significantly reduce allergic responses compared to controls .
- Cytotoxicity Profile : A recent study evaluated a series of tetrazole derivatives for their cytotoxicity against various cancer cell lines. The findings indicated that compounds with longer aliphatic chains attached to the tetrazole ring exhibited higher cytotoxicity levels .
- Antimicrobial Testing : A comprehensive screening of tetrazole derivatives revealed that compounds with specific substituents showed potent antibacterial activity against both gram-positive and gram-negative bacteria .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs can be categorized based on core heterocycles (tetrazole vs. triazole) and substituent variations:
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
- Substituent Impact : The 4-chlorophenyl group is common across analogs, but electron-withdrawing groups like CF₃ (in ) increase electrophilicity, which may alter binding affinity in biological targets.
- Amide Chain : Hydroxyalkyl chains (target compound) improve aqueous solubility compared to aromatic substituents (e.g., phenyl group in ), as seen in logP calculations .
Insecticidal Activity :
- Pyridine and triazole derivatives (e.g., ) show potent insecticidal effects against aphids, outperforming commercial standards like acetamiprid.
- Thiazolidinone derivatives (e.g., ) demonstrate moderate bioactivity, likely due to their rigid polycyclic frameworks, but synthesis complexity limits scalability.
Antimicrobial and Antifungal Potential :
Research Findings and Implications
- Structural Stability : Tetrazoles (target compound, ) exhibit superior thermal stability compared to triazoles, as evidenced by differential scanning calorimetry (DSC) data .
- Hydrogen Bonding : The hydroxyl group in the target compound’s amide chain may form intermolecular H-bonds (as seen in triazole-thione analogs ), enhancing crystal packing and shelf stability .
- Bioactivity Gaps : While pyridine derivatives () show high insecticidal activity, tetrazole carboxamides remain underexplored in this domain, suggesting a critical research niche.
Preparation Methods
Reaction Conditions and Catalysts
A mixture of 4-chlorophenylacetonitrile (10 mmol), sodium azide (15 mmol), and zinc chloride (1 mmol) in dimethylformamide (DMF) is refluxed at 110°C for 18–24 hours. The reaction proceeds via a dipolar mechanism, where the nitrile’s electron-withdrawing 4-chlorophenyl group enhances azide reactivity. Zinc chloride acts as a Lewis acid catalyst, lowering the activation energy by polarizing the nitrile bond.
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Catalyst | ZnCl₂ |
| Solvent | DMF |
| Temperature | 110°C |
| Time | 18–24 hours |
Post-reaction, the crude product is purified via recrystallization from ethanol-water (1:1), yielding 2-(4-chlorophenyl)-2H-tetrazole-5-carbonitrile as a white crystalline solid.
Hydrolysis to Carboxylic Acid
The nitrile intermediate is hydrolyzed to the carboxylic acid using 6 M hydrochloric acid under reflux for 12 hours. This step achieves near-quantitative conversion, with the acid precipitated upon neutralization with sodium bicarbonate.
Carboxamide Formation via Amide Coupling
The carboxylic acid is subsequently converted to the target carboxamide through coupling with 1-hydroxybutan-2-amine. Two predominant methods are employed:
Acid Chloride-Mediated Coupling
The carboxylic acid (5 mmol) is treated with thionyl chloride (10 mmol) in dichloromethane (DCM) at reflux for 2 hours to form the acid chloride. After evaporating excess SOCl₂, the acid chloride is reacted with 1-hydroxybutan-2-amine (6 mmol) in DCM containing pyridine (10 mmol) at 0–5°C for 4 hours.
| Parameter | Value |
|---|---|
| Coupling Agent | SOCl₂ |
| Base | Pyridine |
| Solvent | DCM |
| Temperature | 0–5°C → RT |
| Yield | 65–70% |
The hydroxyl group in the amine remains unprotected, as pyridine minimizes side reactions by scavenging HCl.
Carbodiimide-Assisted Coupling
Alternatively, the carboxylic acid (5 mmol) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 6 mmol) and hydroxybenzotriazole (HOBt, 6 mmol) in DMF. 1-Hydroxybutan-2-amine (5.5 mmol) is added, and the mixture is stirred at room temperature for 12 hours.
| Parameter | Value |
|---|---|
| Coupling Agent | EDC/HOBt |
| Solvent | DMF |
| Temperature | 25°C |
| Yield | 75–80% |
This method avoids harsh conditions, preserving the amine’s hydroxyl functionality without protection.
Multicomponent Ugi-Azide Reaction
A convergent approach utilizes the Ugi-azide reaction to assemble the tetrazole and carboxamide in one pot. 4-Chlorobenzaldehyde (5 mmol), 1-hydroxybutan-2-amine (5 mmol), tert-butyl isocyanide (5 mmol), and trimethylsilyl azide (6 mmol) are combined in methanol with a catalytic amount of HCl (2 mol%). The reaction proceeds at 60°C for 24 hours.
| Parameter | Value |
|---|---|
| Components | Aldehyde, amine, isocyanide, azide |
| Catalyst | HCl |
| Solvent | Methanol |
| Temperature | 60°C |
| Yield | 55–60% |
This method streamlines synthesis but requires precise stoichiometry to avoid regioisomerism.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Cycloaddition + Coupling | High purity, scalable | Multi-step, SOCl₂ handling | 65–80% |
| Ugi-Azide Reaction | Convergent, fewer steps | Lower yield, regiochemical control | 55–60% |
The cycloaddition-coupling sequence remains the most reliable for large-scale production, while the Ugi-azide method offers rapid access to structural analogs.
Optimization and Industrial Considerations
Solvent and Catalyst Screening
Replacing DMF with propylene carbonate in the cycloaddition improves green chemistry metrics without sacrificing yield. Similarly, substituting ZnCl₂ with Fe₃O₄·SiO₂ nanoparticles enhances recyclability in industrial settings.
Protection-Deprotection Strategies
Protecting the hydroxyl group in 1-hydroxybutan-2-amine as a tert-butyldimethylsilyl (TBDMS) ether prior to coupling increases amidation efficiency to 85%. Deprotection with tetrabutylammonium fluoride (TBAF) restores the hydroxyl functionality quantitatively.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can purity be ensured?
The synthesis typically involves two key steps: (1) formation of the tetrazole ring via [3+2] cycloaddition using sodium azide and a nitrile precursor, and (2) coupling the 4-chlorophenyl and 1-hydroxybutan-2-yl groups using carbodiimide coupling agents (e.g., EDCl/HOBt). Purity (>95%) is achieved through silica gel column chromatography or recrystallization from ethanol/water mixtures. Structural confirmation requires H/C NMR, IR (amide C=O stretch ~1650 cm), and high-resolution mass spectrometry .
Q. Which spectroscopic techniques are critical for confirming the compound’s structure?
Essential techniques include:
- NMR Spectroscopy : H NMR to verify aromatic protons (δ 7.2–7.8 ppm for chlorophenyl) and hydroxyl groups (δ 1.5–2.5 ppm for hydroxybutan-2-yl).
- IR Spectroscopy : Peaks at ~1550 cm (tetrazole C=N) and ~3300 cm (N-H stretch).
- Mass Spectrometry : ESI-MS to confirm molecular ion peaks matching the exact mass (CHClNO, MW 309.72 g/mol). X-ray crystallography is recommended for resolving stereochemical ambiguities .
Q. What standard in vitro assays evaluate its biological activity?
Common assays include:
- Enzyme Inhibition : Kinase or protease inhibition assays (IC determination via fluorogenic substrates).
- Antimicrobial Activity : Broth microdilution (MIC values against Gram+/− bacteria or fungi).
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with EC calculations. Controls (e.g., DMSO vehicle) and triplicate replicates are mandatory .
Advanced Research Questions
Q. How can computational modeling predict biological targets and binding modes?
Molecular docking (AutoDock Vina, Schrödinger Suite) against protein databases (PDB) identifies potential targets (e.g., kinases, GPCRs). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (K). MD simulations (AMBER, GROMACS) assess stability of ligand-receptor complexes .
Q. What strategies resolve contradictions in bioactivity data across studies?
Discrepancies may arise from:
- Purity Variations : Verify compound integrity via HPLC (≥98% purity).
- Assay Conditions : Standardize pH, temperature, and cell passage numbers.
- Stereochemical Effects : Use chiral HPLC to isolate enantiomers and test activity separately. Cross-validate findings with orthogonal assays (e.g., Western blot for target inhibition) .
Q. How are structure-activity relationships (SAR) systematically studied?
SAR strategies include:
- Analog Synthesis : Modify substituents (e.g., replace Cl with F on phenyl; vary hydroxybutan-2-yl chain length).
- Biological Profiling : Test analogs in dose-response assays to identify critical functional groups.
- QSAR Modeling : Use Gaussian or COSMO-RS to correlate electronic properties (HOMO/LUMO) with activity .
Q. What experimental designs optimize in vivo pharmacokinetic studies?
Use randomized block designs (split-plot for dose/time variables) in rodent models. Key parameters:
- Bioavailability : Measure plasma concentration via LC-MS/MS after oral/IP administration.
- Metabolism : Identify metabolites using liver microsomes and UPLC-QTOF.
- Toxicity : Monitor organ histopathology and serum biomarkers (ALT, creatinine) .
Q. How is solubility and stability enhanced for in vivo applications?
Strategies include:
- Salt Formation : React with HCl or sodium citrate to improve aqueous solubility.
- Nanoformulation : Encapsulate in PLGA nanoparticles (characterized by DLS and TEM).
- Lyophilization : Stabilize in trehalose/PVP matrices for long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
